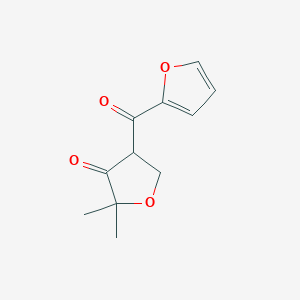

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one

説明

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one is a substituted γ-lactone (oxolan-3-one) featuring a furan-2-carbonyl group at the 4-position and two methyl groups at the 2-position of the lactone ring. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol. The compound combines the reactivity of a strained lactone ring with the aromatic and electron-rich furan moiety, making it a candidate for applications in organic synthesis and pharmaceutical intermediates.

特性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC名 |

4-(furan-2-carbonyl)-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C11H12O4/c1-11(2)10(13)7(6-15-11)9(12)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3 |

InChIキー |

WZCYBJBFPUNSDQ-UHFFFAOYSA-N |

正規SMILES |

CC1(C(=O)C(CO1)C(=O)C2=CC=CO2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one typically involves the reaction of furan-2-carboxylic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction proceeds through esterification followed by cyclization to form the oxolanone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

化学反応の分析

Types of Reactions

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

科学的研究の応用

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

作用機序

The mechanism of action of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Ring Strain and Reactivity :

- The γ-lactone (oxolan-3-one) in the target compound exhibits higher ring strain compared to δ-lactones (e.g., isocoumarin derivatives in ), enhancing its susceptibility to nucleophilic attack. In contrast, 1,3-dioxolan-2-ones (cyclic carbonates) are less strained but more electrophilic due to the electron-withdrawing carbonyl group, enabling polymerization or electrolyte applications .

Functional Group Diversity :

- Halogenated derivatives (e.g., 4-fluoro or 4-chloromethyl) exhibit distinct reactivity: fluorinated carbonates improve lithium-ion battery performance , while chloromethyl groups facilitate crosslinking in polymers .

Table 2: Physicochemical Properties

生物活性

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methodologies, and relevant case studies.

Chemical Structure

The chemical structure of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one can be represented as follows:

This structure features a furan ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing furan moieties exhibit anticancer properties. For instance, studies have shown that furan derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

In a study by Igidov et al. (2022), substituted furan derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one may possess similar properties due to its structural characteristics .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory activity. Furan derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings:

A recent investigation highlighted that derivatives of furan-2-carbonyl exhibited notable inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests that 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one may also contribute to reducing inflammation .

Synthesis Methods

The synthesis of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one typically involves several methodologies:

- Michael Addition Reactions : This method allows for the functionalization of the furan ring.

- Cyclization Reactions : Intramolecular cyclization can lead to the formation of oxolane structures from appropriate precursors.

Table 1: Synthesis Methods Comparison

| Method | Description | Yield (%) |

|---|---|---|

| Michael Addition | Functionalization via nucleophilic attack | 70 |

| Intramolecular Cyclization | Formation of cyclic structures from linear precursors | 85 |

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the safety and efficacy of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one. These studies typically involve:

- In vitro assays : Assessing cell viability and cytotoxicity.

- In vivo models : Evaluating therapeutic effects in animal models.

Case Study Example:

In a pharmacological evaluation published in the Russian Journal of General Chemistry, the anti-inflammatory effects were quantified using animal models, showing a significant reduction in edema when treated with furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。